2-Benzoyl-5-bromobenzoic acid
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Overview
Description
2-Benzoyl-5-bromobenzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where the benzoyl group is attached to the second carbon and a bromine atom is attached to the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-bromobenzoic acid typically involves the bromination of 2-benzoylbenzoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can provide a high yield of the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane (CH2Cl2) at a controlled temperature.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-5-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoic acids or benzoyl derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.
Reduction Reactions: Products include alcohols or other reduced compounds.
Scientific Research Applications
2-Benzoyl-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-bromobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of a benzoyl group.
2-Benzoylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a benzoyl group, affecting its reactivity and applications.
Uniqueness: 2-Benzoyl-5-bromobenzoic acid is unique due to the presence of both the benzoyl and bromine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
718620-09-8 |
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Molecular Formula |
C14H9BrO3 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-benzoyl-5-bromobenzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
InChI Key |
BOLNJOOPZNLKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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